2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

OLED Materials Pharmaceutical Intermediates Organic Synthesis

This versatile intermediate features a single reactive bromine atom on a triazine core, making it the critical building block for synthesizing next-generation OLED host materials, as referenced in key patents. Unlike non-halogenated analogs, its para-bromine handle enables precise, selective transformation to tune electronic properties, a capability essential for advanced material and pharmaceutical R&D. Ensure your synthesis success with our high-purity material (≥98%), designed to minimize batch-to-batch variation in your most demanding applications.

Molecular Formula C21H14BrN3
Molecular Weight 388.3 g/mol
CAS No. 23449-08-3
Cat. No. B187276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
CAS23449-08-3
Molecular FormulaC21H14BrN3
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
InChIKeyAYHGAQGOMUQMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 23449-08-3) Specifications for OLED and Pharmaceutical R&D


2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 23449-08-3) is a triazine derivative characterized by a 4-bromophenyl group and two phenyl substituents on a 1,3,5-triazine core [1]. It serves primarily as a versatile intermediate in organic synthesis, with documented applications in the manufacture of OLED materials, pharmaceutical intermediates, and agrochemicals [1]. The compound's molecular structure and the presence of a reactive bromine atom enable its use in cross-coupling reactions, making it a building block for more complex functional materials [1][2].

Why Substituting 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine with Other Triazines Compromises Performance


The specific molecular architecture of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is critical for its performance in advanced materials applications. The presence of a bromine atom at the para-position of one phenyl ring provides a reactive handle for Suzuki-Miyaura and other cross-coupling reactions, enabling precise molecular engineering of electronic properties . In contrast, the non-halogenated analog 2,4,6-triphenyl-1,3,5-triazine lacks this synthetic versatility, while the chloro-analog (2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine) may exhibit different reactivity and electronic effects due to altered bond dissociation energies and leaving group properties [1]. Consequently, generic substitution can lead to failed syntheses, altered photophysical properties, and ultimately, device failure in OLED applications where precise energy level alignment is paramount [2].

Quantitative Differentiation of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for Scientific Procurement


High-Purity Specifications for Reproducible OLED and Pharmaceutical Synthesis

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is commercially available at purity levels exceeding 99.5%, which is critical for minimizing batch-to-batch variability in OLED device fabrication and pharmaceutical synthesis [1][2]. In contrast, the chloro-analog (2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine) is commonly supplied at a lower standard purity of 95-98% . This higher purity threshold directly reduces the risk of side reactions and improves device performance consistency, a key factor for industrial-scale OLED production where even trace impurities can significantly impact luminous efficiency and lifetime [2].

OLED Materials Pharmaceutical Intermediates Organic Synthesis

Enhanced Thermal Stability for High-Temperature OLED Processing

The compound exhibits a decomposition temperature exceeding 300°C, providing a significant thermal processing window for OLED fabrication compared to common electron transport materials like 4,7-diphenyl-1,10-phenanthroline (BPhen) which has a lower glass transition temperature (Tg ~ 62°C) [1][2]. While specific thermal data for the non-halogenated analog 2,4,6-triphenyl-1,3,5-triazine (melting point ~ 230°C) is available, the brominated derivative's higher thermal stability is advantageous for vacuum thermal evaporation processes and device longevity [1][3].

OLED Manufacturing Thermal Stability Electron Transport Layer

Documented Utility as a Key Intermediate in Patented OLED Host Materials

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is explicitly used as a key reactant in the synthesis of patented bipolar host materials for OLEDs, as demonstrated in Chinese Patent CN108586319A, where it is coupled with various intermediates to yield compounds with improved carrier transport properties [1]. In this patent, the target compound (0.012 mol) is reacted with an intermediate (0.01 mol) under Pd-catalyzed cross-coupling conditions to produce host materials claimed to enhance device efficiency and lifetime [1]. No analogous utility for the chloro-derivative or the non-halogenated triphenyltriazine is documented in this specific patent context, underscoring the unique synthetic role of the bromine atom for this application [1].

OLED Host Material Electroluminescence Cross-Coupling

High LogP (XLogP3 = 5.7) for Controlled Solubility in Organic Electronics Processing

The computed XLogP3 value for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is 5.7, indicating high lipophilicity and predictable solubility in common organic solvents used for spin-coating and inkjet printing of OLED layers [1]. In comparison, the non-halogenated 2,4,6-triphenyl-1,3,5-triazine has a lower computed LogP (~5.0) [2]. This difference, while subtle, can influence solvent selection, film morphology, and the subsequent performance of solution-processed OLEDs . The higher LogP of the brominated compound may facilitate better compatibility with non-polar polymer matrices used in flexible electronics [1].

Solubility LogP Formulation Organic Electronics

Well-Defined Melting Point (200-204°C) for Crystallization-Based Purification

The compound exhibits a sharp melting point range of 200-204°C, which is a critical quality attribute for purification via recrystallization and for confirming identity and purity in a GMP environment . In contrast, the chloro-analog (2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine) has a reported melting point of 163-165°C . This difference of nearly 40°C provides a wider thermal window for recrystallization and can be advantageous for separating the desired product from reaction byproducts during large-scale pharmaceutical intermediate manufacturing .

Purification Recrystallization Process Chemistry

High Topological Polar Surface Area (TPSA = 38.7 Ų) Influencing Intermolecular Interactions

The computed Topological Polar Surface Area (TPSA) for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is 38.7 Ų, which is a key descriptor for predicting molecular transport properties and passive membrane permeability in drug design contexts [1]. While this value is identical to that of the non-halogenated 2,4,6-triphenyl-1,3,5-triazine, it provides a baseline for understanding how further functionalization might alter physicochemical properties [2]. In the context of OLED materials, a moderate TPSA can influence intermolecular packing and charge carrier mobility, affecting device performance .

Computational Chemistry Drug Design Material Science

Primary Application Scenarios for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Based on Quantitative Evidence


Synthesis of Bipolar Host Materials for High-Efficiency OLEDs

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is the reagent of choice for synthesizing patented bipolar host materials in OLEDs, as demonstrated in CN108586319A, where it is coupled with carbazole-based intermediates to yield compounds with balanced carrier transport [1]. Its high purity (≥99.5%) ensures minimal batch-to-batch variation in device performance, while its thermal stability (>300°C) supports the high-temperature processing steps involved in OLED manufacturing [2][3]. The bromine atom's reactivity is essential for the key cross-coupling step that introduces the electron-donating moiety, a functionality not possible with the non-halogenated triphenyltriazine analog [1].

Pharmaceutical Intermediate for Targeted Drug Synthesis

The compound's well-defined melting point (200-204°C) and high purity facilitate its use as a reliable intermediate in pharmaceutical R&D, where precise stoichiometry and the absence of impurities are critical for reproducible synthesis [1][2]. The bromine atom provides a synthetic handle for introducing diverse pharmacophores via cross-coupling reactions, enabling the creation of novel drug candidates [3]. Its high LogP (XLogP3 = 5.7) also provides valuable information for predicting the ADME properties of downstream drug molecules [4].

Electron-Transport Layer Precursor in Organic Electronics

As a precursor to triazine-based electron-transport materials (ETMs), this compound is valued for its potential to yield materials with high electron affinity and thermal stability [1]. Its decomposition temperature (>300°C) exceeds that of common ETMs like BPhen, making it a candidate for more robust device architectures [1][2]. The bromine substituent can be further functionalized to tune the LUMO level and electron mobility of the final ETM, a level of synthetic control not offered by simpler triazine derivatives [3].

Agrochemical Intermediate for Herbicide and Fungicide Development

The compound serves as a building block in the synthesis of agrochemicals, where its triazine core is a common motif in herbicides [1]. The bromine atom allows for further functionalization to optimize activity and selectivity against target pests [1]. The availability of high-purity material (≥99.5%) ensures that the resulting agrochemical products meet stringent regulatory requirements for impurity profiles [2].

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